Acarbose EP Impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Acarbose EP Impurity C is synthesized during the production of Acarbose. The synthesis involves the fermentation process using specific strains of Actinoplanes utahensis . The process includes the following steps:
Fermentation: The microorganism Actinoplanes utahensis is cultured under specific conditions to produce Acarbose.
Isolation: The Acarbose is isolated from the fermentation broth.
Purification: The isolated Acarbose is purified to remove impurities, including this compound.
Industrial Production Methods: The industrial production of Acarbose and its impurities involves large-scale fermentation followed by chromatographic techniques to separate and purify the desired compounds .
化学反応の分析
Types of Reactions: Acarbose EP Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Acarbose EP Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the impurity profile of Acarbose.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Studied for its role in the synthesis and quality control of anti-diabetic medications.
Industry: Utilized in the pharmaceutical industry for the development and validation of analytical methods.
作用機序
Acarbose EP Impurity C, like Acarbose, acts as an alpha-glucosidase inhibitor. It competitively inhibits the ability of brush-border alpha-glucosidase enzymes to break down ingested carbohydrates into absorbable monosaccharides. This inhibition reduces carbohydrate absorption and subsequent postprandial insulin levels . The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .
類似化合物との比較
Acarbose EP Impurity A: O-4,6-Dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose.
Acarbose EP Impurity B: (1R,4R,5S,6R)-4,5,6-Trihydroxy-2-(hydroxymethyl)cyclohex-2-enyl 4-O-[4,6-dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl]-alpha-D-glucopyranoside.
Acarbose EP Impurity D: 4-O-[4,6-Dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl]-D-glucopyranose.
Uniqueness: Acarbose EP Impurity C is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical properties and interactions with enzymes .
生物活性
Acarbose EP Impurity C is a byproduct of the fermentation process used to produce acarbose, an α-glucosidase inhibitor widely utilized in the management of type 2 diabetes. Understanding the biological activity of this impurity is crucial due to its structural similarity to acarbose, which complicates its separation during purification processes. This article delves into the biological activity of this compound, including its biochemical properties, production mechanisms, and implications for therapeutic use.
Overview of Acarbose and Its Impurities
Acarbose is a complex oligosaccharide that inhibits enzymes responsible for carbohydrate breakdown in the intestines, thereby reducing postprandial glucose levels. This compound differs from acarbose by having a 1,1-linkage instead of the 1,4-linkage found in the maltose moiety of acarbose. This structural variation affects its biological activity and interaction with enzymes.
Table 1: Structural Comparison of Acarbose and this compound
Compound | Structure Description | Biological Activity |
---|---|---|
Acarbose | α-1,4-D-glycosidic linkage in maltose | Effective α-glucosidase inhibitor |
This compound | 1,1-linkage in maltose | Reduced inhibitory activity |
Production Mechanism
The production of this compound occurs during the fermentation process involving Actinoplanes species. Research indicates that during later stages of fermentation, the α-1,4-glycosidic bond in acarbose can be converted to an α-1,1-linkage through the action of glucosyltransferases. This conversion leads to an accumulation of impurity C as a byproduct.
Case Study: Fermentation Profiles
In a study examining different strains of Actinoplanes, it was found that:
- The strain Actinoplanes sp. CKD485-16 produced approximately 2300 mg/L of acarbose alongside 600 mg/L of impurity C.
- Another strain, Actinoplanes sp. A56, yielded about 5000 mg/L of acarbose with 530 mg/L of impurity C at the end of fermentation.
These findings highlight the challenge in achieving high purity levels for acarbose due to the concurrent production of impurity C, which can reach significant concentrations during fermentation.
Biological Activity and Pharmacological Effects
While this compound shares structural similarities with acarbose, its biological activity differs significantly. Studies have shown that:
- Inhibition Efficiency : Acarbose is a potent inhibitor of α-glucosidase enzymes, leading to reduced glucose absorption. In contrast, impurity C exhibits reduced inhibitory activity due to its altered linkage structure.
- Impact on Glucose Metabolism : The presence of impurity C may influence glucose metabolism differently compared to pure acarbose, potentially affecting glycemic control in diabetic patients.
Table 2: Biological Activity Comparison
Activity Type | Acarbose | This compound |
---|---|---|
α-Glucosidase Inhibition | High | Moderate to Low |
Postprandial Glucose Control | Significant reduction | Minimal effect |
Gastrointestinal Absorption | Decreased absorption | Variable effect |
Regulatory Considerations
Due to its structural similarity to acarbose, regulatory agencies like the FDA impose strict limits on the content of impurities such as this compound in pharmaceutical formulations. The acceptable limit is typically set below 1.5% to ensure safety and efficacy in treatment protocols.
特性
CAS番号 |
610271-07-3 |
---|---|
分子式 |
C25H43NO18 |
分子量 |
645.6 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)16(34)13(8)31)15(33)19(37)23(40-6)43-22-10(5-29)42-25(21(39)18(22)36)44-24-20(38)17(35)14(32)9(4-28)41-24/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14-,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 |
InChIキー |
SKNOKVHMYNHISM-NCKGCDOOSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
外観 |
Solid Powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2R,3R,4S,5S,6R)‐2‐{[(2R,3R,4R,5S,6R)‐5‐ {[(2R,3R,4S,5S,6R)‐3,4‐dihydroxy‐6‐methyl‐5‐ {[(1S,4R,5S,6S)‐4,5,6‐trihydroxy‐3‐ (hydroxymeth‐yl]amino}oxan‐2‐ yl]oxy}‐3,4‐dihydroxy‐6‐(hydroxymethyl)oxan‐2‐ yl]oxy}‐6‐(hydroxymethyl)oxane‐3,4,5‐triol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。